molecular formula C20H34Sn B8784442 Tributyl(styryl)stannane

Tributyl(styryl)stannane

Cat. No.: B8784442
M. Wt: 393.2 g/mol
InChI Key: SENXCDRAXNPDOK-UHFFFAOYSA-N
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Description

Tributyl(styryl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a styryl group. Organotin compounds, including tributyl-styryl-stannane, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(styryl)stannane can be synthesized through the reaction of tributyltin hydride with styrene under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) to generate the necessary radicals for the reaction to proceed. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent unwanted side reactions with oxygen.

Industrial Production Methods

Industrial production of tributyl-styryl-stannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tributyl(styryl)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The styryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides and other oxidized derivatives.

    Reduction: Reduced organotin compounds.

    Substitution: Substituted organotin compounds with various functional groups.

Scientific Research Applications

Tributyl(styryl)stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a drug delivery agent.

    Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tributyl-styryl-stannane involves the generation of radicals through homolytic cleavage of the tin-hydrogen bond. The resulting radicals can participate in various chemical reactions, including hydrogen atom transfer and radical addition. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Similar in structure but lacks the styryl group.

    Triphenyl-styryl-stannane: Contains phenyl groups instead of butyl groups.

    Tributyl-vinyl-stannane: Contains a vinyl group instead of a styryl group.

Uniqueness

Tributyl(styryl)stannane is unique due to the presence of both butyl and styryl groups, which confer distinct chemical properties and reactivity. The styryl group allows for additional functionalization and reactivity compared to other organotin compounds.

Properties

Molecular Formula

C20H34Sn

Molecular Weight

393.2 g/mol

IUPAC Name

tributyl(2-phenylethenyl)stannane

InChI

InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3;

InChI Key

SENXCDRAXNPDOK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1

Origin of Product

United States

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